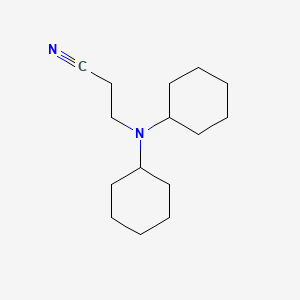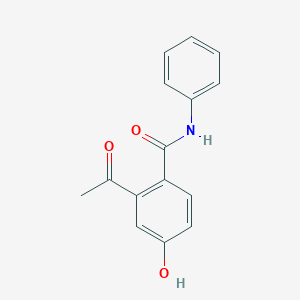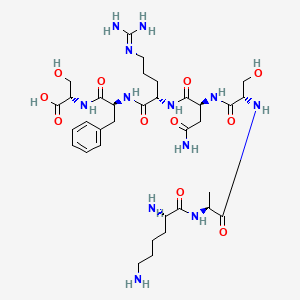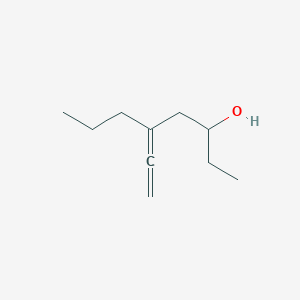![molecular formula C18H14F3N3O B14225410 Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]- CAS No. 581810-23-3](/img/structure/B14225410.png)
Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- is a chemical compound known for its potent antagonistic properties against transient receptor potential vanilloid type 1 (TRPV1) receptors . This compound has garnered significant interest in scientific research due to its ability to block channel activation by vanilloids, heat, and acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of isoquinoline derivatives with trifluoromethylbenzyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and requires precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively binding to and inhibiting TRPV1 receptors. This inhibition blocks the activation of these receptors by vanilloids, heat, and acid, thereby reducing pain and inflammation . The molecular targets involved include the TRPV1 receptor channels, which play a crucial role in sensory neuron signaling .
Comparison with Similar Compounds
Similar Compounds
Capsazepine: Another TRPV1 antagonist with similar properties but different chemical structure.
SB-366791: A selective TRPV1 antagonist with a distinct mechanism of action.
AMG 517: A potent TRPV1 antagonist used in pain management research.
Uniqueness
Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- is unique due to its high potency and selectivity for TRPV1 receptors. Its ability to block multiple activation pathways (vanilloids, heat, and acid) sets it apart from other TRPV1 antagonists .
Properties
CAS No. |
581810-23-3 |
|---|---|
Molecular Formula |
C18H14F3N3O |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-isoquinolin-5-yl-3-[[3-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H14F3N3O/c19-18(20,21)14-5-1-3-12(9-14)10-23-17(25)24-16-6-2-4-13-11-22-8-7-15(13)16/h1-9,11H,10H2,(H2,23,24,25) |
InChI Key |
KPELIYBHXGTRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
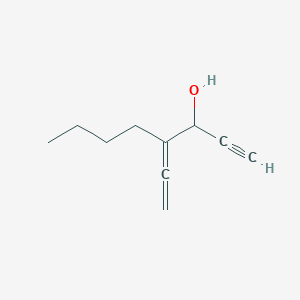
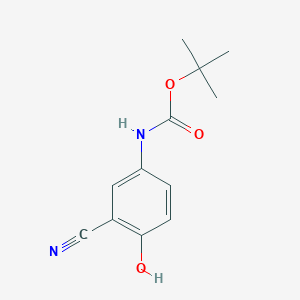
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
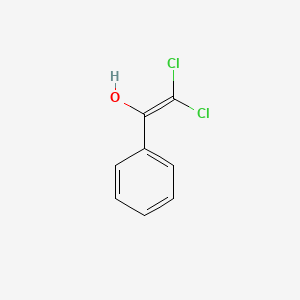
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
